Cas no 850934-41-7 (3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea)

3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea
- 3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea
- F0591-1941
- 3-(3-fluorophenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea
- AKOS001497324
- 850934-41-7
- 3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
-
- インチ: 1S/C25H25FN4OS/c1-17-22(23-14-21(31-2)8-9-24(23)28-17)10-12-30(16-18-5-4-11-27-15-18)25(32)29-20-7-3-6-19(26)13-20/h3-9,11,13-15,28H,10,12,16H2,1-2H3,(H,29,32)
- InChIKey: NNGLBONJVPFNNK-UHFFFAOYSA-N
- ほほえんだ: S=C(NC1C=CC=C(C=1)F)N(CC1C=NC=CC=1)CCC1=C(C)NC2C=CC(=CC1=2)OC
計算された属性
- せいみつぶんしりょう: 448.17331077g/mol
- どういたいしつりょう: 448.17331077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 85.3Ų
3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0591-1941-2mg |
3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-41-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0591-1941-1mg |
3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-41-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA65687-1mg |
3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-41-7 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0591-1941-2μmol |
3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-41-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0591-1941-3mg |
3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-41-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthioureaに関する追加情報
Introduction to 3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea (CAS No. 850934-41-7) and Its Applications in Modern Chemical Biology
3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea, identified by its CAS number 850934-41-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the thiourea class of molecules, which are widely recognized for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of multiple heterocyclic moieties, such as the 5-methoxy-2-methyl-1H-indole and pyridine fragments, alongside the 3-fluorophenyl substituent, contributes to its intricate chemical profile and potential therapeutic applications.
The fluorine atom in the 3-fluorophenyl group is a key structural feature that often enhances the metabolic stability and binding affinity of small molecules to their biological targets. In recent years, fluorinated aromatic compounds have been extensively studied for their ability to modulate enzyme activity and receptor interactions. The 5-methoxy-2-methyl-1H-indole moiety is another critical component that imparts specific electronic and steric properties to the molecule, influencing its interactions with biological systems. This combination of structural elements makes 3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize compounds with potential therapeutic value. The structural complexity of 3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-ylmethylthiourea) has made it a subject of interest for virtual screening campaigns aimed at identifying novel bioactive molecules. These computational approaches have helped in predicting the binding modes of this compound with various biological targets, providing insights into its mechanism of action.
In particular, the pyridine moiety in the molecule has been shown to interact favorably with nucleophilic residues in protein targets, a feature that is often exploited in the design of kinase inhibitors. The thiourea core is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be critical for modulating enzyme activity. The combination of these features suggests that 3-(3-fluorophenyl)-1-2-(5-methoxy-2-methyl-lH-indol-l -yl)ethyl-l-pyridin-l 3 -y lmethylthiourea may exhibit inhibitory effects on various enzymes involved in cancer progression and inflammation.
Current research in chemical biology emphasizes the development of targeted therapies that leverage the specificity of small molecules to modulate disease-related pathways. The structural features of 850934_41_7 make it an attractive candidate for such applications. For instance, studies have shown that thiourea derivatives can inhibit the activity of certain kinases by competing with ATP for binding sites. The presence of both fluorine and methyl substituents may further enhance its selectivity by fine-tuning its interactions with biological targets.
The 5-methoxy group on the indole ring is another important structural element that can influence the pharmacokinetic properties of the compound. Methoxy groups are commonly found in biologically active molecules due to their ability to enhance solubility and metabolic stability. Additionally, the indole moiety itself has been implicated in various biological processes, including neurotransmitter signaling and immune responses. Therefore, compounds containing this structural motif may have broader therapeutic applications beyond cancer treatment.
Recent experimental studies have begun to explore the potential of thiourea derivatives as modulators of inflammatory pathways. In particular, these compounds have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. The structural diversity of thioureas allows for fine-tuning their inhibitory effects by modifying substituents such as those present in CAS No 850934_41_7. This flexibility makes them valuable tools for developing novel anti-inflammatory agents.
The role of computational methods in drug discovery cannot be overstated. Advanced algorithms and machine learning models have enabled researchers to predict the binding affinities and pharmacological profiles of small molecules with remarkable accuracy. These tools have been particularly useful in optimizing lead compounds like 850934_41_7 for improved efficacy and reduced toxicity. By integrating experimental data with computational predictions, researchers can accelerate the drug development process significantly.
In conclusion, 850934_41_7, or more formally known as 3_( 3_fluorophenyl ) _l _ 2 _( 5 _ methoxy _ 2 _ methyl _ l H _ indol _ 3 _ yl ) ethyl _ l _( pyridin _ 3 _ ylmethylthiourea, represents a structurally intriguing compound with potential applications in chemical biology and drug discovery. Its unique combination of heterocyclic moieties, fluorine substitution, and other functional groups makes it a promising candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative computational methods, this compound will likely play an important role in shaping future treatments for various diseases.
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